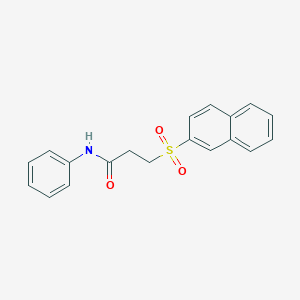![molecular formula C17H17NO4S B270353 N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide, commonly known as MSAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSAA belongs to the class of sulfonamide compounds that are widely used in medicinal chemistry.
作用机制
The exact mechanism of action of MSAA is not fully understood. However, it is believed that MSAA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MSAA may also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
MSAA has been shown to have several biochemical and physiological effects. In animal models, MSAA has been shown to reduce inflammation, pain, and fever. MSAA has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, MSAA has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of MSAA is its potential therapeutic applications. MSAA has been shown to have anti-inflammatory, analgesic, and anticancer effects, which make it a promising candidate for drug development. However, one of the limitations of MSAA is its low solubility in water, which may affect its bioavailability and limit its clinical use.
未来方向
There are several future directions for research on MSAA. One area of research is the development of more efficient synthesis methods to improve the yield and purity of MSAA. Another area of research is the investigation of the mechanism of action of MSAA. Understanding the exact mechanism of action of MSAA may lead to the development of more potent and selective MSAA analogs. Furthermore, the potential use of MSAA in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research. Finally, the development of MSAA-based drug delivery systems may improve the bioavailability and clinical use of MSAA.
合成方法
The synthesis of MSAA involves the reaction of 4-aminobenzoyl chloride with 4-methylbenzenesulfonyl chloride in the presence of triethylamine, followed by the reaction with acetic anhydride to form MSAA. The yield of MSAA is around 60-70%, and the purity can be improved by recrystallization.
科学研究应用
MSAA has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic effects. MSAA has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain. MSAA has also been investigated for its potential use in the treatment of cancer. Studies have shown that MSAA can inhibit the growth of cancer cells and induce apoptosis.
属性
产品名称 |
N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide |
|---|---|
分子式 |
C17H17NO4S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-[4-[2-(4-methylphenyl)sulfonylacetyl]phenyl]acetamide |
InChI |
InChI=1S/C17H17NO4S/c1-12-3-9-16(10-4-12)23(21,22)11-17(20)14-5-7-15(8-6-14)18-13(2)19/h3-10H,11H2,1-2H3,(H,18,19) |
InChI 键 |
FNSRXHHLWPWRIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)







![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
